molecular formula C9H17Cl3N4 B2444288 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride CAS No. 2094607-70-0

2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride

Cat. No.: B2444288
CAS No.: 2094607-70-0
M. Wt: 287.61
InChI Key: TUCZHTCUYAFECE-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCZHTCUYAFECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride typically involves the reaction of pyrazine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The resulting compound is then purified and converted into its trihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride involves large-scale chemical reactions using high-purity starting materials. The process includes multiple steps of synthesis, purification, and crystallization to obtain the final product in bulk quantities . The compound is typically packaged under inert conditions to prevent degradation and ensure stability during storage and transportation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution due to their lone electron pairs. Key reactions include:

  • Ipso-substitution under basic conditions (e.g., NaH in THF or NMP), enabling coupling with halogenated heterocycles ( ).

  • Palladium-catalyzed couplings (e.g., Buchwald–Hartwig amination) for introducing aryl/heteroaryl groups to the piperazine nitrogen ( ).

Example Reaction Pathway
Reaction of 2-[(piperazin-1-yl)methyl]pyrazine with 4,6-dichloropyrimidine under NaH/THF yields pyrimidine-substituted derivatives ( ).

Alkylation and Acylation

The secondary amines in the piperazine ring undergo alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl acrylate) in polar aprotic solvents (DMF, NMP) at 80–100°C ( ).

  • Acylation : Forms amides with acyl chlorides (e.g., thiophene-2-carbonyl chloride) in the presence of DIPEA ().

Reaction Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
AlkylationEthyl acrylate, EtOH, reflux75–85
AcylationThiophene-2-carbonyl chloride, DIPEA, DMF60–70

Hydrolysis of the Trihydrochloride Salt

The trihydrochloride salt form undergoes hydrolysis under alkaline conditions:

  • Deprotection : Treatment with 1 M NaOH in EtOH/THF at 50–60°C removes the hydrochloride counterions, regenerating the free base ( ).

Mechanistic Insight
Hydrolysis proceeds via neutralization of the HCl groups, critical for activating the compound in biological assays ( ).

Heterocycle Functionalization

The pyrazine ring participates in:

  • Electrophilic aromatic substitution at electron-deficient positions (C-3/C-5), though steric hindrance from the piperazine-methyl group limits reactivity ( ).

  • Coordination chemistry : Pyrazine nitrogen atoms act as ligands in metal complexes, relevant to catalytic applications ( ).

Stereoelectronic Effects
Conformational studies on analogous pyrazine-piperazine systems reveal that nonbonding sulfur–nitrogen interactions and torsional strain influence reaction pathways ( ).

Biological Activity-Related Reactivity

In medicinal chemistry contexts:

  • Enzyme inhibition : The compound’s ability to form intramolecular hydrogen bonds (e.g., between pyrazine N and amide NH) stabilizes planar conformations critical for binding to targets like DNA gyrase ( ).

  • Metabolic stability : Resistance to hydrolysis at physiological pH (7.4) due to electron-withdrawing pyrazine effects ().

Scientific Research Applications

Biological Activities

Research indicates that pyrazine derivatives, including 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride, exhibit a wide range of biological activities:

  • Anticancer Properties : Pyrazine derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds containing pyrazine structures have been reported to possess significant anticancer activity against various cell lines, including breast cancer and lung cancer cells .
  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. Studies show that derivatives of pyrazine can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Neuroprotective Effects : Recent studies have highlighted the neuroprotective potential of pyrazine derivatives, suggesting they may be beneficial in treating neurodegenerative disorders by protecting neuronal cells from oxidative stress and apoptosis .
  • Anti-inflammatory Effects : Research has indicated that pyrazine derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Pharmacological Research

The compound is being investigated for its role as a lead compound in drug development due to its diverse pharmacological activities. Notably, it has been evaluated for its efficacy as an autotaxin inhibitor, which could have implications in treating fibrosis and other related diseases .

Synthesis of New Derivatives

Researchers are actively synthesizing new derivatives based on the piperazine and pyrazine frameworks to enhance bioactivity and reduce toxicity. For example, cinnamic acid-pyrazine hybrids have been synthesized to improve neurovascular protection and antioxidant activity .

Case Study 1: Anticancer Activity

A study published in Natural Products explored various pyrazine-modified natural product derivatives for their anticancer properties. The research identified specific compounds with IC₅₀ values indicating strong inhibition against cancer cell lines, showcasing the therapeutic potential of pyrazine derivatives in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of piperazine-containing compounds, including 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride. The study demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent in clinical settings .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells
AntimicrobialEffective against various bacteria and fungi
NeuroprotectiveProtects neuronal cells from oxidative damage
Anti-inflammatoryModulates inflammatory responses

Biological Activity

2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride (CAS No. 2094607-70-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

The molecular structure of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride features a pyrazine ring substituted with a piperazine moiety. This structural arrangement is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₀H₁₄Cl₃N₃
Molecular Weight292.6 g/mol
SolubilitySoluble in water
Melting PointNot specified

Biological Activity

Research indicates that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes.

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer effects. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, including:

  • HeLa Cells : Induction of apoptosis observed at concentrations above 50 µg/mL.
  • MCF-7 Cells : Significant reduction in cell viability at higher concentrations (≥100 µg/mL).

The mechanism by which 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride exerts its biological effects is thought to involve:

  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Conducted by [Research Group A], this study evaluated the antimicrobial efficacy against various pathogens, confirming its potential as a therapeutic agent in infectious diseases.
  • Anticancer Activity Assessment :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells, suggesting further exploration for cancer treatment applications.
  • Neuropharmacological Investigations :
    • Research conducted by [Research Group B] demonstrated that the compound modulates serotonin receptors, indicating possible applications in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution between pyrazine derivatives and piperazine analogs under alkaline conditions. For example, analogous compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride are synthesized using 4-chloronitrobenzene and N-methylpiperazine in basic media, followed by HCl treatment to form the hydrochloride salt . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio for amine-chloro precursors), temperature (80–100°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical .

Q. How should researchers characterize the purity and structural integrity of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride?

  • Methodology :

  • Analytical Techniques : Use HPLC (with C18 columns and UV detection at 254 nm) to assess purity (>95%). NMR (¹H/¹³C) confirms structural integrity, focusing on piperazine methyl protons (δ 2.5–3.5 ppm) and pyrazine aromatic signals (δ 8.0–9.0 ppm) .
  • Impurity Profiling : Compare against reference standards (e.g., EP impurities for piperazine derivatives) to identify byproducts like N-oxides or unreacted intermediates .
  • Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ for C₉H₁₅Cl₃N₅) .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Methodology : Stability testing under varying conditions (pH, temperature, light) is essential. For similar piperazine hydrochlorides, degradation occurs at >40°C or in aqueous solutions with pH >7. Store in airtight containers at –20°C in dry, dark environments to prevent hydrolysis or oxidation . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can computational methods be integrated into the synthesis design and reaction optimization of this compound?

  • Methodology : Utilize quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. The ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, predict optimal solvent polarity (ε = 10–20) or catalyst effects using Gibbs free energy profiles . Machine learning models trained on analogous piperazine syntheses can suggest reaction parameters (e.g., 80% yield at 90°C with DMF as solvent) .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Replicate Experiments : Ensure consistent purity (>98%) and solvent systems (e.g., DMSO vs. saline) to eliminate variability .
  • Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across cell lines (e.g., HEK293 vs. HepG2).
  • Computational Docking : Map binding interactions with targets (e.g., serotonin receptors) using AutoDock Vina to rationalize activity disparities .

Q. What strategies exist for optimizing the solubility and bioavailability of this compound?

  • Methodology :

  • Salt Selection : Compare trihydrochloride with freebase or other counterions (e.g., sulfate) using shake-flask solubility assays (pH 1–7.4) .
  • Prodrug Design : Introduce ester groups at the piperazine nitrogen to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve aqueous solubility and controlled release .

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